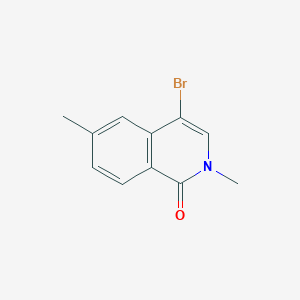

4-Bromo-2,6-dimethylisoquinolin-1-one

Beschreibung

4-Bromo-2,6-dimethylisoquinolin-1-one is a brominated isoquinolinone derivative characterized by a fused bicyclic aromatic structure. The compound features bromine at the 4-position and methyl groups at the 2- and 6-positions of the isoquinolinone scaffold. Instead, comparative insights can be drawn from structurally related brominated isoquinolinones and other heterocyclic systems .

Eigenschaften

Molekularformel |

C11H10BrNO |

|---|---|

Molekulargewicht |

252.11 g/mol |

IUPAC-Name |

4-bromo-2,6-dimethylisoquinolin-1-one |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(5-7)10(12)6-13(2)11(8)14/h3-6H,1-2H3 |

InChI-Schlüssel |

LQAHCKYZDXFBNP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=O)N(C=C2Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone can be achieved through several synthetic routes. One common method involves the bromination of 2,6-dimethyl-1(2H)-isoquinolinone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinolinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Substitution: Formation of various substituted isoquinolinones.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced isoquinolinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-dimethyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7)

- Structural Differences: Unlike 4-Bromo-2,6-dimethylisoquinolin-1-one, this derivative replaces the 2- and 6-methyl groups with an amino group at the 7-position. The amino group enhances nucleophilicity, enabling participation in coupling reactions, whereas methyl groups primarily influence steric hindrance .

- Synthetic Utility: 7-Amino-4-bromoisoquinolin-1(2H)-one is used in medicinal chemistry as a building block for kinase inhibitors, leveraging its bromine atom for further functionalization. No analogous applications are reported for 4-Bromo-2,6-dimethylisoquinolin-1-one due to its lack of reactive groups beyond bromine .

Triazene-Based Brominated Compounds (e.g., BTNPT, DBNPNPT)

- Functional Comparison :

- BTNPT (1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene) : Used as a chromogenic reagent for cadmium(II) detection. Its triazene backbone and nitro group enable selective metal coordination, with a molar absorptivity of $2.52 \times 10^5 \, \text{L.mol}^{-1}\text{.cm}^{-1}$ at 530 nm .

- DBNPNPT (2,6-Dibromo-4-nitrophenyl-3-(4-nitrophenyl)triazene) : Exhibits higher steric bulk due to bromine substitution, reducing sensitivity ($2.08 \times 10^5 \, \text{L.mol}^{-1}\text{.cm}^{-1}$) compared to BTNPT but improving selectivity in complex matrices .

- Contrast with 4-Bromo-2,6-dimethylisoquinolin-1-one: While triazenes are tailored for analytical chemistry (e.g., metal sensing), brominated isoquinolinones lack reported chromogenic properties. Their utility likely diverges toward organic synthesis or bioactive molecule development.

Data Tables

Table 1: Key Properties of Brominated Isoquinolinones and Triazene Derivatives

Research Findings and Limitations

- Synthetic Pathways: Brominated isoquinolinones are typically synthesized via cyclization of brominated precursors or halogenation of preformed isoquinolinones. Methyl and amino groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution .

- Gaps in Data: Direct studies on 4-Bromo-2,6-dimethylisoquinolin-1-one are absent in the provided evidence. Comparative analysis relies on structurally analogous compounds, highlighting the need for targeted research into its physicochemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.